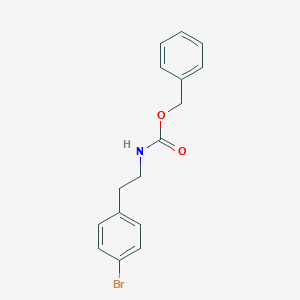

苄基 4-溴苯乙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 4-bromophenethylcarbamate is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. While the provided papers do not directly discuss Benzyl 4-bromophenethylcarbamate, they do provide insights into related compounds and reactions that can help infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes and the formation of carbon-heteroatom bonds. For instance, the enantioselective bromoaminocyclization of 2-benzofuranylmethyl N-tosylcarbamates is catalyzed by a chiral phosphine oxide-Sc(OTf)3 complex, leading to the formation of optically active spiro benzofuran oxazolidinones with high enantioselectivities . Similarly, the synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid involves acid-catalyzed treatment with amines . These methods could potentially be adapted for the synthesis of Benzyl 4-bromophenethylcarbamate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to Benzyl 4-bromophenethylcarbamate can be characterized using techniques such as X-ray crystallography, vibrational spectroscopy, and DFT calculations. For example, the structure of 4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined by single-crystal XRD and further confirmed by FT-IR and FT-Raman spectroscopy . These techniques could be employed to determine the molecular structure of Benzyl 4-bromophenethylcarbamate, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The reactivity of benzyl carbamates and related compounds can be quite diverse. Carbolithiation reactions of 1-aryl-1-alkenyl N,N-diisopropylcarbamates have been observed, leading to lithiated benzyl carbamates that can be trapped with different electrophiles . Additionally, the synthesis of substituted benzo[b]thiophenes involves a palladium-catalyzed intramolecular arene-alkene coupling . These reactions suggest that Benzyl 4-bromophenethylcarbamate could also participate in various chemical transformations, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates and brominated aromatic compounds can be deduced from their structural features. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene indicate that such compounds can exhibit aggregation-induced emission (AIE) characteristics . The presence of a bromine atom can also influence the reactivity and interaction of the molecule with other chemical species, as seen in the synthesis of a new surfactant containing a bromophenyl group . These properties are crucial for understanding the behavior of Benzyl 4-bromophenethylcarbamate in different environments and could be useful for applications in material science and catalysis.

科学研究应用

分析方法开发

苄基 4-溴苯乙基氨基甲酸酯作为 N-苄基苯乙胺的衍生物,一直是分析化学领域的研究热点。一项研究开发了一种高效液相色谱串联质谱 (HPLC-MS/MS) 方法来检测和定量这种化合物 (Poklis et al., 2014)。

胆碱酯酶的抑制

在寻找乙酰胆碱酯酶和丁酰胆碱酯酶的抑制剂时,研究了一类包括苄基 4-溴苯乙基氨基甲酸酯的化合物。一项研究发现,苄基(3-羟基-4-{[2-(三氟甲氧基)苯基]氨基甲酰}苯基)氨基甲酸酯是一种有效的 AChE 抑制剂,证明了这些化合物在此领域的潜力 (Kos et al., 2021)。

合成方法

苄基 4-溴苯乙基氨基甲酸酯及其类似物的衍生物的合成一直是重要的研究领域。一项研究探索了 (prop-2-ynyloxy) 苯衍生物的合成,包括 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene,显示出潜在的抗脲酶和抗菌作用 (Batool et al., 2014)。

化学振荡研究

在涉及苄基 4-溴苯乙基氨基甲酸酯衍生物的反应中研究化学振荡,一项研究观察到相关化合物 4-(N,N-二甲基氨基)苯甲酸在酸性溴酸盐中溴化和氧化过程中的瞬态振荡 (Bell & Wang, 2015)。

环境影响和降解

对相关溴酚(如 4-溴酚)的环境影响和降解途径的研究,提供了苄基 4-溴苯乙基氨基甲酸酯在环境中的行为见解。一项研究阐明了 4-溴酚的电降解中间体、动力学和毒性演化,这可能与类似化合物有关 (Xu et al., 2018)。

酶抑制和抗胆碱能活性

在研究苄基溴化物时,一项研究合成了具有 Br 的苄基溴化物并评估了它们对乙酰胆碱酯酶和丁酰胆碱酯酶等酶的影响,表明了潜在的药学应用 (Bayrak et al., 2019)。

分子电子学

在分子电子学领域,简单的芳基溴化物,包括苄基 4-溴苯乙基氨基甲酸酯衍生物,已被用作分子导线的构建模块,突出了它们在纳米技术和电子学中的重要性 (Stuhr-Hansen et al., 2005)。

安全和危害

Benzyl 4-bromophenethylcarbamate is labeled with the signal word “Warning” and has the hazard statement H302 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing), and P302 (if on skin, wash with plenty of soap and water) .

属性

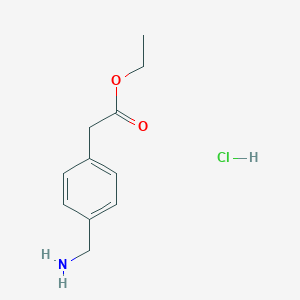

IUPAC Name |

benzyl N-[2-(4-bromophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUKEHNGQSSRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-bromophenethylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

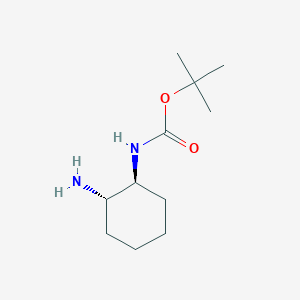

![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)

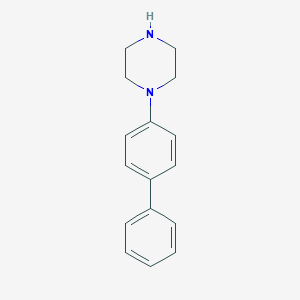

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)

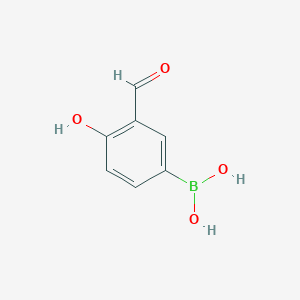

![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)